molecular formula C18H14N4O2 B14173076 N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine CAS No. 6311-06-4

N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine

Cat. No.: B14173076
CAS No.: 6311-06-4
M. Wt: 318.3 g/mol
InChI Key: POMCGATYNTZTQU-UHFFFAOYSA-N
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Description

N-[(Diphenylmethylene)amino]-5-nitro-2-pyridinamine is a Schiff base derivative featuring a pyridinamine backbone with a nitro group at position 5 and a diphenylmethylene (benzophenone imine) group attached to the amino moiety at position 2. Its molecular formula is C₁₈H₁₃N₃O₂ (MW: 303.32 g/mol). The diphenylmethylene group acts as a robust electron-withdrawing and sterically bulky protecting group, commonly used to stabilize amines during synthetic processes . The nitro substituent enhances electrophilicity, making the compound reactive in aromatic substitution or reduction reactions. This compound is primarily employed as an intermediate in pharmaceutical synthesis and coordination chemistry, where its stability and electronic properties are advantageous .

Properties

CAS No.

6311-06-4

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(benzhydrylideneamino)-5-nitropyridin-2-amine

InChI

InChI=1S/C18H14N4O2/c23-22(24)16-11-12-17(19-13-16)20-21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,(H,19,20)

InChI Key

POMCGATYNTZTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE typically involves the condensation reaction between benzhydrylamine and 5-nitro-2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(BENZHYDRYLIDENEAMINO)-5-AMINO-PYRIDIN-2-AMINE.

    Reduction: Formation of N-(BENZHYDRYLAMINO)-5-NITRO-PYRIDIN-2-AMINE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(BENZHYDRYLIDENEAMINO)-5-NITRO-PYRIDIN-2-AMINE involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
N-[(Diphenylmethylene)amino]-5-nitro-2-pyridinamine C₁₈H₁₃N₃O₂ 303.32 Diphenylmethylene, 5-nitro Pharmaceutical intermediates, ligands
5-Nitro-N-(1-phenylethyl)-2-pyridinamine C₁₂H₁₂N₄O₂ 260.26 1-Phenylethyl, 5-nitro Chiral resolution, asymmetric synthesis
5-Nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine C₁₂H₉N₅O₄ 287.23 2-Nitrobenzylidene, 5-nitro Redox-active intermediates, coordination chemistry
N-(Diphenylmethylene)glycine tert-butyl ester C₁₉H₂₁NO₂ 295.37 Diphenylmethylene, tert-butyl ester Amino acid synthesis, phase-transfer catalysis

Reactivity Comparison :

  • The diphenylmethylene group in the target compound provides superior steric protection compared to aliphatic or nitro-substituted imines, reducing unintended nucleophilic attacks .
  • The 5-nitro group in pyridinamine derivatives increases electrophilicity at the ortho and para positions, enabling regioselective substitutions. In contrast, the 2-nitrobenzylidene group in directs reactivity toward the pyridine ring’s meta position.

Stability :

  • The target compound’s diphenylmethylene group resists hydrolysis under basic conditions but cleaves under strong acids (e.g., HCl/MeOH) .
  • Analogs with nitrobenzylidene groups (e.g., ) are more prone to reduction due to the additional nitro substituent, limiting their utility in reductive environments.

Research Findings

  • Crystal Engineering : Phosphanyl-pyridinamine derivatives (e.g., ) form 3D frameworks via C–H⋯N interactions, whereas the target’s bulky diphenylmethylene group may favor π-stacking over hydrogen bonding .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 5-Nitro-N-(1-phenylethyl)-2-pyridinamine N-(Diphenylmethylene)glycine tert-butyl ester
Melting Point (°C) Not reported 83–86 (decomposes) 83–86
Solubility DCM, DMF Ethanol, THF Chloroform, ethyl acetate
Stability to Acid Low Moderate High (tert-butyl ester)

Biological Activity

N-[(Diphenylmethylene)amino]-5-nitro-2-pyridinamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, structure, and various biological effects, supported by data tables and relevant research findings.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of 5-nitro-2-pyridinamine with diphenylmethanamine. The compound's structure features a nitro group attached to the pyridine ring, which is crucial for its biological activity.

Chemical Structure:

  • Molecular Formula: C16H15N3O2
  • Molecular Weight: 281.31 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies indicate that this compound may inhibit bacterial growth through mechanisms involving the production of reactive nitrogen species that damage microbial DNA .
  • Anticancer Potential : The presence of the nitro group is associated with anticancer activity in several nitro-containing compounds. Research suggests that such compounds can induce apoptosis in cancer cells by disrupting cellular processes .
  • Anti-inflammatory Properties : Similar to other nitro derivatives, this compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, a common cause of infections .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)20.0

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cell death.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

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